molecular formula C8H9NO4 B1289752 2-Amino-5-hydroxy-4-methoxybenzoic acid CAS No. 31839-21-1

2-Amino-5-hydroxy-4-methoxybenzoic acid

Cat. No. B1289752
CAS RN: 31839-21-1
M. Wt: 183.16 g/mol
InChI Key: UDLWJRJHSHVPGS-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxy-4-methoxybenzoic acid is not directly discussed in the provided papers. However, related compounds with similar structural motifs are extensively studied. For instance, 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been synthesized and evaluated for their potential as 5-HT4 receptor agonists and antagonists, which are important in gastrointestinal and central nervous system functions . Additionally, reactions involving aminobenzoic acids, such as 2-aminobenzoic acid, have been explored to create a new class of unnatural amino acids and facilitate unusual esterification and hydration reactions . The structural and spectroscopic analysis of 2-amino-4-methoxybenzothiazole provides insights into the vibrational, electronic, and quantum chemical characteristics of such compounds . Moreover, 4-amino-5-chloro-2-methoxybenzoic acid has been studied for its spectroscopic properties and molecular structure using various techniques, including FTIR, FT-Raman, UV, and NMR spectroscopy . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, has been reported, showcasing the synthetic pathways and structural confirmation through IR, NMR, and MS . Lastly, the hydrogen-bonded structures of related compounds, such as 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, have been elucidated, demonstrating the importance of hydrogen bonding in the molecular architecture .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors such as 4-amino-2-hydroxybenzoic acid. Methylation, thiocyanation, ethylation, and oxidation are some of the key reactions used to introduce various functional groups into the benzoic acid framework . The synthesis of unnatural amino acids from aminobenzoic acids also involves reactions with α,β-acetylenic γ-hydroxy nitriles, leading to zwitterionic forms and esters of cyanomethylhydroxyalkyl ketones .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography and molecular modeling. For example, the crystal structures of 4-amino-5-chloro-2-methoxybenzoic acid derivatives have been analyzed, revealing a cis folded conformation of the ethyl chain and the orientation of the nitrogen atom's lone pair . Density functional theory (DFT) methods have been employed to optimize the structure and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

The chemical reactions of aminobenzoic acids with acetylenic nitriles lead to the formation of new classes of compounds with unique reactivity, such as the facile esterification and hydration of the triple bond . The introduction of different substituents on the piperidine ring of 4-amino-5-chloro-2-methoxybenzoic acid derivatives significantly alters their pharmacological profile, demonstrating the impact of chemical modifications on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. FTIR and FT-Raman spectroscopy provide information on the vibrational modes, while UV-Visible and NMR spectroscopy offer insights into the electronic structure and chemical shifts . Theoretical calculations, such as DFT and time-dependent TD-DFT, are used to determine the energies of frontier molecular orbitals, nonlinear optical properties, and thermodynamic stability .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • 2-Amino-5-hydroxy-4-methoxybenzoic acid's related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, have been synthesized for various applications. These compounds are synthesized through multiple steps, involving reactions like methylation and ethylation, and their chemical structures are confirmed using techniques like IR, 1H NMR, and MS. Such compounds serve as intermediates in various chemical processes (Wang Yu, 2008).

Biochemical Studies

  • Some derivatives of this compound have been found to inhibit enzymes like catechol O-methyltransferase (COMT). Studies on 5-Hydroxy-3-mercapto-4-methoxybenzoic acid, for instance, have shown noncompetitive inhibition of COMT, suggesting potential applications in biochemical research (R. Borchardt & J. Huber, 1982).

Pharmaceutical Intermediates

  • Derivatives of this compound are used in the synthesis of pharmaceuticals. For example, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is an intermediate of amisulpride, a drug used for schizophrenia treatment (Wang Yu, 2008).

Antimicrobial and Antioxidant Properties

  • Certain benzamide derivatives isolated from endophytic Streptomyces, including 2-amino-3,4-dihydroxy-5-methoxybenzamide, have shown significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial and antioxidant agents (Xue-Qiong Yang et al., 2015).

Thermodynamic Studies

  • Aminomethoxybenzoic acids, including 2-amino-5-methoxybenzoic acid, have been studied for their thermodynamic properties. The vapor pressures and thermodynamic properties like enthalpies and Gibbs energies of sublimation have been measured, providing valuable data for understanding their physical properties (M. Monte, A. R. Almeida & M. Matos, 2010).

properties

IUPAC Name

2-amino-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLWJRJHSHVPGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600138
Record name 2-Amino-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31839-21-1
Record name 2-Amino-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-hydroxy-4-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

5-Hydroxy-4-methoxy-2-nitro-benzoic acid (18 g, 84.51 mmol, J Indian Chem. Soc. 1970, 70, 925) is suspended in MeOH (1 L) and treated PtO2 (100 mg). The flask is flushed with hydrogen gas and the reaction mixture is stirred under hydrogen atmosphere (45 psi) for 4 hours. The reaction mixture is filtered through a celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 15.06 g (82.3 mmol, 97%) of the desired product.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-methoxy-6-nitrobenzoic acid (Journal of Natural Product, 1986, 49 (3), 445-448) (10.0 g, 46.9 mmol) in methanol (150 mL) was added 10% Pd/C (0.1 eq.). The reaction was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 5 h. The solution was filtered and the filtrate was evaporated to afford 2-amino-5-hydroxy-4-methoxybenzoic acid (INTERMEDIATE V1.1) (7.0 g, 38.3 mmol, 82%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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